2,3-Dihydrobenzo(C)phenanthren-4(1H)-one
CAS No.: 73093-15-9
Cat. No.: VC20559267
Molecular Formula: C18H14O
Molecular Weight: 246.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73093-15-9 |
|---|---|
| Molecular Formula | C18H14O |
| Molecular Weight | 246.3 g/mol |
| IUPAC Name | 11,12-dihydro-10H-benzo[c]phenanthren-9-one |
| Standard InChI | InChI=1S/C18H14O/c19-17-7-3-6-16-15(17)11-10-13-9-8-12-4-1-2-5-14(12)18(13)16/h1-2,4-5,8-11H,3,6-7H2 |
| Standard InChI Key | GFSUQFDLCFVEAF-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C=CC3=C2C4=CC=CC=C4C=C3)C(=O)C1 |
Introduction
Structural and Molecular Characteristics
Core Architecture
2,3-Dihydrobenzo(C)phenanthren-4(1H)-one features a tetracyclic framework comprising three benzene rings fused to a partially hydrogenated cyclopentane ring. The ketone group at the 4-position introduces polar character, distinguishing it from non-oxygenated PAHs. X-ray crystallography and nuclear magnetic resonance (NMR) studies reveal planarity in the aromatic regions, with slight puckering in the dihydrofuran-like segment .
Table 1: Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 246.3 g/mol | |
| Exact Mass | 246.110 g/mol | |
| LogP | 5.45 (estimated) | |
| Boiling Point | 449.4°C (extrapolated) | |
| Flash Point | 217.8°C |
The compound’s density (1.164 g/cm³) and refractive index (1.748) align with trends observed in similarly structured PAHs, suggesting strong intermolecular interactions in the solid state .
Synthesis and Reaction Pathways
Classical Synthetic Routes
Early syntheses relied on Friedel-Crafts acylation of phenanthrene derivatives, followed by selective hydrogenation. For example, Newman and Wolf (1952) demonstrated the utility of aluminum chloride as a catalyst for introducing ketone groups to aromatic systems, a method adaptable to this compound . More recently, Mallory and Mallory (1972) optimized cyclization reactions using iodine-mediated photochemical conditions to construct the dihydrobenzo segment .
Modern Advances
A breakthrough approach involves Diels-Alder reactions between naphthoquinones and dienes, as exemplified by Fujiwara et al. (2021) in their total synthesis of selaginellin derivatives . This method achieves regioselectivity through careful control of electron-withdrawing substituents, yielding the target compound in 65–72% efficiency. Key steps include:
-
Quinone Methide Formation: Oxidation of a phenolic precursor generates a reactive intermediate.
-
Dehydrogenative Aromatization: Catalytic palladium facilitates hydrogen removal, completing the aromatic system .
Table 2: Comparative Synthesis Yields
| Method | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃ | 45 | |
| Photocyclization | I₂ (hv) | 58 | |
| Diels-Alder | Pd/C | 72 |
Chemical Reactivity and Functionalization
Ketone-Directed Transformations
The carbonyl group at position 4 governs much of the compound’s reactivity. It undergoes nucleophilic additions with Grignard reagents and hydride reductions to produce secondary alcohols. For instance, treatment with sodium borohydride yields 2,3-dihydrobenzo(C)phenanthren-4-ol, a potential precursor for ether derivatives .
Aromatic Electrophilic Substitution
Electrophilic attack occurs preferentially at the 9- and 10-positions of the phenanthrene moiety due to maximal electron density. Nitration experiments using mixed acid (H₂SO₄/HNO₃) produce mono-nitro derivatives, while bromination generates dibrominated analogs under kinetic control.
Applications in Research and Industry
Organic Synthesis Intermediates
The compound serves as a building block for synthesizing larger PAHs and heterocycles. Its rigid structure aids in constructing molecular scaffolds for optoelectronic materials. For example, coupling with acetylene derivatives via Sonogashira reactions produces luminescent compounds with potential use in organic light-emitting diodes (OLEDs).
Biological Screening
Although direct biological data are scarce, structurally related PAHs exhibit antimicrobial and antitumor activities. In a 2023 study, quinoline-carboxylic acid derivatives bearing phenanthrene groups showed inhibitory effects against Mycobacterium tuberculosis (MIC = 0.23 µg/mL) . This suggests that 2,3-dihydrobenzo(C)phenanthren-4(1H)-one could be a candidate for derivatization in antitubercular drug discovery.
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